molecular formula C14H18ClN3O B2394938 5-Chloro-6-{[4-(dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile CAS No. 2199971-84-9

5-Chloro-6-{[4-(dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile

Cat. No. B2394938
CAS RN: 2199971-84-9
M. Wt: 279.77
InChI Key: FLPJRHFZGVMCMI-UHFFFAOYSA-N
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Description

5-Chloro-6-{[4-(dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile, also known as JNJ-1930942, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridine derivatives and has shown promising results in various research studies.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could be used in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound could be used in catalytic protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Aminopyrimidine Derivatives

Although not directly mentioned, the structure of the compound suggests potential use in the synthesis of aminopyrimidine derivatives . Aminopyrimidine derivatives have attracted extensive attention in molecular biology, as versatile intermediates in organic synthesis and because of their bactericidal action .

Organic Synthesis

The compound could be used as a building block in organic synthesis . Organoboron compounds are highly valuable building blocks in boronic esters .

Bactericidal Action

As mentioned above, the compound could potentially have bactericidal action . This is based on the fact that aminopyrimidine derivatives, which this compound could potentially be used to synthesize, are known for their bactericidal action .

Commercial Availability

The compound is commercially available from suppliers like Life Chemicals Inc., indicating its potential use in various commercial and industrial applications .

properties

IUPAC Name

5-chloro-6-[4-(dimethylamino)cyclohexyl]oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O/c1-18(2)11-3-5-12(6-4-11)19-14-13(15)7-10(8-16)9-17-14/h7,9,11-12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPJRHFZGVMCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OC2=C(C=C(C=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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